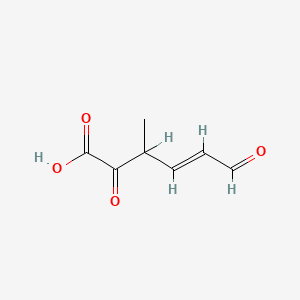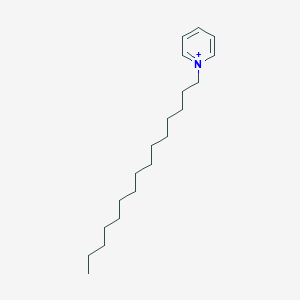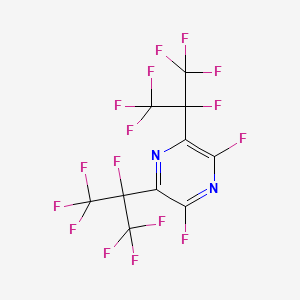
2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the use of fluorinated alkyl halides and pyrazine derivatives in the presence of a strong base. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes multiple purification steps, such as distillation and recrystallization, to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound is resistant to oxidation due to the presence of fluorine atoms.
Reduction: It can be reduced under specific conditions using strong reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential use in drug development due to its stability and bioavailability.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluoropyrazine: Lacks the heptafluoropropan-2-yl groups, resulting in different chemical properties.
3,5-Difluoropyrazine: Similar structure but with different substitution patterns.
2,6-Dichloropyrazine: Chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness
2,6-Difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and durable materials.
Propiedades
Número CAS |
55827-95-7 |
|---|---|
Fórmula molecular |
C10F16N2 |
Peso molecular |
452.09 g/mol |
Nombre IUPAC |
2,6-difluoro-3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyrazine |
InChI |
InChI=1S/C10F16N2/c11-3-1(5(13,7(15,16)17)8(18,19)20)27-2(4(12)28-3)6(14,9(21,22)23)10(24,25)26 |
Clave InChI |
SXAJBZPZXADBLM-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(C(=N1)C(C(F)(F)F)(C(F)(F)F)F)F)F)C(C(F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


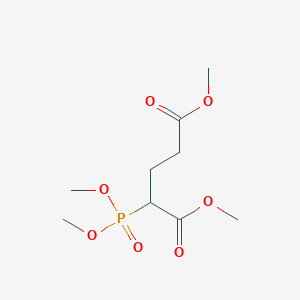
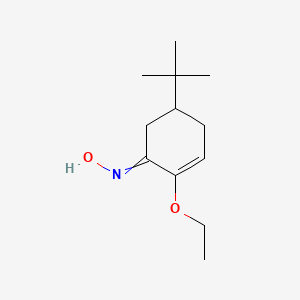
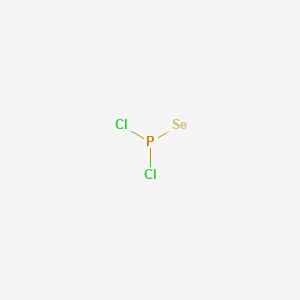
![Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane](/img/structure/B14635257.png)
![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
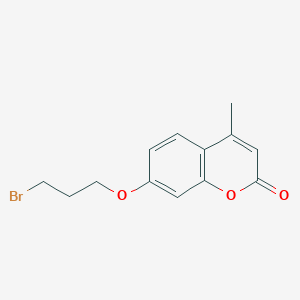
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
